5-bromo-N-cyclobutyl-2-methylbenzamide
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Overview
Description
5-Bromo-N-cyclobutyl-2-methylbenzamide is an organic compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a cyclobutyl group attached to the nitrogen atom, and a methyl group at the 2nd position of the benzamide structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclobutyl-2-methylbenzamide typically involves the bromination of N-cyclobutyl-2-methylbenzamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclobutyl-2-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the cyclobutyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include carboxylic acids, ketones, and aldehydes.
Reduction Reactions: Products include dehalogenated compounds and modified cyclobutyl derivatives.
Scientific Research Applications
5-Bromo-N-cyclobutyl-2-methylbenzamide has various applications in scientific research, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-methylbenzamide: Similar in structure but with a chlorine atom at the 2nd position instead of a cyclobutyl group.
N-Cyclobutyl-2-methylbenzamide: Lacks the bromine atom at the 5th position.
5-Bromo-N-cyclobutylbenzamide: Lacks the methyl group at the 2nd position.
Uniqueness
5-Bromo-N-cyclobutyl-2-methylbenzamide is unique due to the combination of the bromine atom, cyclobutyl group, and methyl group, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-N-cyclobutyl-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-5-6-9(13)7-11(8)12(15)14-10-3-2-4-10/h5-7,10H,2-4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQCVTLMSHSVSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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